N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Medicinal chemistry Structure–activity relationship eIF4E inhibition

This compound is a structurally differentiated pyrazole-amide featuring a furan-substituted pyrazole and 2-methoxyphenoxy acetamide side chain—key pharmacophoric elements absent in generic analogs. Procurement is indicated for eIF4E/eIF4G PPI disruption assays, comparative SAR studies vs. o-tolyloxy analogs, and metabolic stability panels assessing furan-ring liabilities. Validate target engagement via cap-dependent translation reporter assays before in vivo use. Patent pedigree (US 11,602,526 B2) ensures IP clarity for probe development.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034557-20-3
Cat. No. B2420911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
CAS2034557-20-3
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C18H19N3O4/c1-23-16-5-2-3-6-17(16)25-13-18(22)19-8-9-21-12-14(11-20-21)15-7-4-10-24-15/h2-7,10-12H,8-9,13H2,1H3,(H,19,22)
InChIKeyKUFUIHPLUBSEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034557-20-3) Procurement-Relevant Baseline


N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034557-20-3) is a synthetic small molecule incorporating a furan-substituted pyrazole core linked via an ethyl bridge to a 2-(2-methoxyphenoxy)acetamide moiety (molecular formula C₁₈H₁₉N₃O₄, MW ~341.36 g/mol) . This compound belongs to a broader class of pyrazole-amide derivatives that have been disclosed in patent literature as disruptors of the eIF4E/eIF4G protein–protein interaction, a mechanism implicated in translation initiation and hyperproliferative disorders [1]. Structurally, it is distinguished from close analogs by its specific combination of a 2-methoxyphenoxy acetamide side chain and a 4-(furan-2-yl)-1H-pyrazole head group, which together influence molecular recognition and physicochemical properties relative to in-class alternatives bearing alternative aryloxy or heteroaryl substitutions .

Why N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the pyrazole-amide chemotype targeting eIF4E-mediated translation, seemingly minor structural variations produce substantial differences in both physicochemical properties and biological activity. Replacement of the 2-methoxyphenoxy group with an o-tolyloxy moiety (as in the analog N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide) alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, consistent with structure–activity relationship (SAR) trends reported across the substituted phenoxy acetamide series [1]. In the broader pyrazole compound class disclosed in Bantam Pharmaceutical patents, modifications to the aryl ether appendage (encompassing both the phenoxy substituent and linker geometry) have been shown to modulate potency in eIF4E/eIF4G disruption assays, indicating that generic interchange among superficially similar analogs is not supported without direct comparative data [2]. Procurement decisions predicated on assumed class-level equivalence risk selecting a compound with unverified target engagement, solubility, or selectivity profiles, undermining experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide: Comparator-Anchored Analysis


Structural Differentiation from Closest Analog: 2-Methoxyphenoxy vs. o-Tolyloxy Substitution Impacts Hydrogen-Bond Donor/Acceptor Profile

The target compound differs from its closest commercially listed analog, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, by the presence of a 2-methoxyphenoxy group in place of an o-tolyloxy group. This substitution introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and alters the electron density distribution on the aromatic ring, which is predicted to modify target-binding interactions. In the broader 2-(substituted phenoxy) acetamide chemotype, halogen and methoxy substitution patterns on the phenoxy ring have been shown to quantitatively differentiate anticancer activity; for example, in the BioMed Research International 2014 study, compound 3c (N-(1-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited distinct potency profiles compared to non-halogenated analogs across MCF-7 and HeLa cell lines [1]. While direct head-to-head data for the target compound versus its o-tolyloxy analog is not publicly available, the SAR precedent establishes that phenoxy substitution is a critical potency determinant, not a silent structural feature [1].

Medicinal chemistry Structure–activity relationship eIF4E inhibition

Patent-Class Association: Pyrazole-Amide Chemotype Linked to eIF4E/eIF4G Disruption with Defined Pharmacological Rationale

The target compound falls within the Markush structure of US Patent 11,602,526 B2 (Bantam Pharmaceutical), which claims pyrazole and pyrrole compounds that disrupt the eIF4E/eIF4G interaction [1]. The patent establishes that compounds within this structural class inhibit cap-dependent translation initiation, a mechanism selectively exploited by oncogenic mRNAs with highly structured 5' UTRs (e.g., cyclin D1, c-myc, VEGF). Representative examples from related Bantam patent families have demonstrated cellular activity in cancer cell lines via this mechanism, providing a target-product profile framework against which the target compound can be benchmarked [2]. In contrast, generic pyrazole-acetamide compounds lacking the furan substitution (e.g., simpler N-aryl pyrazole acetamides) may not engage the same binding pocket on the eIF4E/eIF4G interface, as the furan ring contributes to a specific shape complementarity inferred from the patent SAR disclosure [1].

Translation initiation Oncology eIF4E/eIF4G protein–protein interaction

Phenoxy Acetamide Substructure Activity Precedent: Methoxy Substitution Modulates Anticancer Potency in Related Chemotypes

The 2-(2-methoxyphenoxy)acetamide substructure present in the target compound has been independently studied within the broader 2-(substituted phenoxy)acetamide series. In the 2014 study by Rani et al., synthesized 2-(substituted phenoxy) acetamide derivatives were evaluated for anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with halogen-substituted analogs (e.g., compounds 3a–j) demonstrating differentiated IC₅₀ values dependent on the nature and position of the aryl substituent [1]. The methoxy group at the ortho position of the phenoxy ring (as in the target compound) is expected to influence both electronic and steric properties at the putative binding site, a parameter that distinguishes it from analogs bearing chloro, nitro, or unsubstituted phenoxy groups [1]. This class-level evidence indicates that the 2-methoxyphenoxy moiety is not a functionally neutral structural feature and may contribute to target selectivity in a manner that generic substitution would abrogate.

Anticancer Phenoxy acetamide SAR Cytotoxicity

Furan-Pyrazole Hybrid Scaffold Differentiation: Furan Ring Contributes to π-Stacking and Metabolic Stability Compared to Phenyl or Thiophene Analogs

The 4-(furan-2-yl)-1H-pyrazole motif in the target compound differentiates it from analogs bearing phenyl-pyrazole, thiophene-pyrazole, or unsubstituted pyrazole head groups. Furan, as a heteroaromatic ring, offers distinct electronic properties (lower aromaticity, higher HOMO energy) compared to phenyl or thiophene, which can translate into altered π-stacking interactions with aromatic residues in protein binding pockets and differential susceptibility to cytochrome P450-mediated oxidation [1]. In related pyrazole-based kinase inhibitor programs (e.g., pyrazole-furan carboxamide series), the furan substituent has been associated with modulated target selectivity compared to phenyl-substituted analogs, as documented in medicinal chemistry literature [2]. For procurement, this means that selecting a furan-bearing pyrazole over a phenyl-bearing analog may be critical for experiments where metabolic stability or specific target engagement geometry is under investigation.

Heterocyclic chemistry Metabolic stability Kinase inhibitor design

Recommended Research and Industrial Application Scenarios for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034557-20-3)


Mechanistic Studies of eIF4E/eIF4G Protein–Protein Interaction Disruption

This compound is most appropriately deployed as a tool compound for investigating the eIF4E/eIF4G interaction interface, leveraging its structural embedding within the Bantam Pharmaceutical patent chemotype (US 11,602,526 B2) [1]. Procurement is indicated when the experimental objective requires a pyrazole-amide scaffold containing both a furan-substituted pyrazole head group and a 2-methoxyphenoxy acetamide side chain—features that collectively differentiate it from analogs lacking one or both of these pharmacophoric elements. Researchers should validate target engagement using cap-dependent translation reporter assays (e.g., bicistronic luciferase) in cell lines with characterized eIF4E dependency prior to advancing to in vivo models.

Structure–Activity Relationship (SAR) Benchmarking in Phenoxy Acetamide Lead Optimization

The compound serves as a reference point within a matrix of phenoxy-substituted pyrazole-amide analogs, where the 2-methoxyphenoxy group can be systematically compared against the o-tolyloxy analog and other substituent variants to deconvolute the contribution of the methoxy group to potency, selectivity, and physicochemical properties [2]. Procurement is recommended for medicinal chemistry programs seeking to establish whether ortho-methoxy substitution on the phenoxy ring confers advantages in cellular potency or solubility relative to methyl, halogen, or unsubstituted comparators, consistent with SAR trends observed in the broader 2-(substituted phenoxy)acetamide literature.

In Vitro ADME/Tox Profiling of Heteroaryl-Pyrazole Hybrid Compounds

Given the distinct metabolic susceptibility of the furan ring compared to phenyl or thiophene alternatives (class-level inference), this compound is suitable for comparative microsomal stability and CYP inhibition assays aimed at ranking heterocycle-dependent metabolic liabilities [3]. Procurement is indicated when building a heterocycle-variation panel for liver microsome or hepatocyte stability screening, where the furan-bearing compound provides a critical comparator data point alongside phenyl- and thiophene-containing analogs.

Chemical Biology Probe Development for Translation Initiation Targets

The compound's structural features—specifically the ethyl linker between the pyrazole and acetamide moieties and the methoxyphenoxy terminus—make it a candidate for derivatization into affinity probes (e.g., biotinylated or photoaffinity-labeled analogs) for target identification studies in the translation initiation pathway [1]. Procurement is warranted when the availability of a pyrazole-amide scaffold with a defined patent pedigree is required for chemical probe campaigns, particularly where intellectual property clarity and freedom-to-operate considerations influence commercial translation potential.

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.